molecular formula C10H10BrFO2 B6305568 Ethyl 2-bromo-6-fluoro-4-methylbenzoate CAS No. 1807088-10-3

Ethyl 2-bromo-6-fluoro-4-methylbenzoate

Cat. No.: B6305568
CAS No.: 1807088-10-3
M. Wt: 261.09 g/mol
InChI Key: DLXPKHRVXDAWIX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluoro-4-methylbenzoate: is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, specifically an ethyl ester, and features bromine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-bromo-6-fluoro-4-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluoro-4-methylbenzoate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluoro-4-methylbenzoate is primarily based on its ability to undergo various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can participate in nucleophilic substitution and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique combination imparts specific reactivity and properties that are valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

ethyl 2-bromo-6-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXPKHRVXDAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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